3,4,5-Trimethylpyrrolidin-2-one

Description

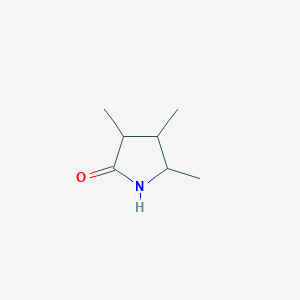

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-5(2)7(9)8-6(4)3/h4-6H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPHRCJZGNBNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85018-56-0 | |

| Record name | 3,4,5-trimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,4,5 Trimethylpyrrolidin 2 One

Historical and Pioneering Synthetic Routes to Pyrrolidin-2-ones

Historically, the synthesis of the pyrrolidin-2-one ring system has been dominated by several key transformations. One of the most fundamental methods involves the cyclization of γ-amino acids. For instance, γ-aminobutyric acid, upon heating, readily undergoes intramolecular condensation to form the parent pyrrolidin-2-one. chemicalbook.com

Industrially, a prevalent method for producing the unsubstituted pyrrolidin-2-one is the liquid-phase ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically performed at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and can proceed without a catalyst to achieve high conversion and selectivity. chemicalbook.com Other early methods included the hydrogenation and amination of precursors like maleic anhydride (B1165640) or succinic acid. chemicalbook.com These pioneering routes established the fundamental bond formations necessary for creating the lactam ring, paving the way for the development of more sophisticated methods capable of producing substituted derivatives.

Contemporary Synthetic Strategies for 3,4,5-Trimethylpyrrolidin-2-one

Modern synthetic chemistry offers a more diverse toolkit for constructing specifically substituted pyrrolidin-2-ones. These methods provide greater control over the placement of functional groups and the stereochemistry of the final product.

Cyclization remains a cornerstone of pyrrolidin-2-one synthesis, with numerous variations developed for increased efficiency and substrate scope.

Multicomponent Reactions (MCRs) : These reactions have gained prominence for their efficiency in building molecular complexity in a single step. rsc.org For example, a one-pot reaction involving an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can be used to synthesize substituted pyrrolin-2-ones, which can then be reduced to the corresponding pyrrolidin-2-ones. rsc.orgrsc.org The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones has been achieved through three-component reactions of acylpyruvic acid esters, aromatic aldehydes, and amines. nih.govbeilstein-journals.org

Donor-Acceptor Cyclopropane (B1198618) Chemistry : A modern approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.gov This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane to form a γ-amino ester, which then undergoes in situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com

Reductive Amination of Keto Acids : The reductive amination of levulinic acid and its derivatives with various amines in the presence of a homogeneous nickel catalyst is an efficient route to N-functionalized pyrrolidinones. researchgate.net

[3+2] Cycloaddition Reactions : 1,3-dipolar cycloadditions between azomethine ylides and suitable dipolarophiles are powerful for constructing densely substituted pyrrolidine (B122466) rings. acs.orgmdpi.com This strategy allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.org

| Cyclization Strategy | Key Reactants | Conditions | Product Type | Citation |

| Multicomponent Reaction | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ethanol (B145695), Ultrasound | Substituted 3-pyrrolin-2-ones | rsc.orgrsc.org |

| Donor-Acceptor Cyclopropane Opening | DA Cyclopropane, Primary Amine | Lewis Acid (e.g., Ni(ClO₄)₂), Toluene, Reflux | 1,5-Substituted Pyrrolidin-2-ones | nih.govmdpi.com |

| Reductive Amination | Levulinic Acid, Benzylamine | Homogeneous Ni/triphos catalyst, TFE, 170°C | N-functionalized 5-methyl-pyrrolidin-2-ones | researchgate.net |

| [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene, Azomethine Ylide | Ag₂CO₃ | Densely Substituted Pyrrolidines | acs.org |

Functional group interconversion (FGI) is a critical strategy for converting readily available starting materials into the desired target molecule. fiveable.meyoutube.com For this compound, this could involve introducing methyl groups onto a pre-formed pyrrolidin-2-one ring. One common approach is the alkylation of an enolate. The hydrogen atoms on the carbons alpha to the carbonyl group (the C3 position) of the lactam are acidic and can be removed by a strong base to form an enolate, which can then be reacted with an alkylating agent like methyl iodide to introduce a methyl group. This process could potentially be repeated or combined with other reactions to achieve the desired trisubstitution.

Another FGI approach involves the reduction of other functional groups. For instance, a pyrrolidin-2-one precursor bearing exocyclic double bonds or carbonyl groups at the 3, 4, or 5 positions could be synthesized and subsequently reduced to methyl groups via catalytic hydrogenation.

The presence of three stereocenters in this compound makes asymmetric synthesis crucial for obtaining enantiomerically pure isomers.

Biocatalysis : Enzymes, particularly transaminases, have emerged as powerful tools for asymmetric synthesis. nih.govacs.org They can be used in the stereoselective synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses (>99.5% ee). nih.govacs.org Laccase-catalyzed oxidation of catechols followed by addition of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been used to create all-carbon quaternary stereocenters in pyrrolidine-2,3-diones. rsc.org

Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. For example, the condensation of a chiral 2-silyloxypyrrole with formyl cation equivalents has been shown to produce 5-substituted pyrrolidin-2-one derivatives with good to excellent stereocontrol. documentsdelivered.comlookchem.com

Organocatalysis : Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting enantioselective transformations. mdpi.com These catalysts can be used in reactions like asymmetric aldol (B89426) or Mannich reactions to build the chiral pyrrolidine skeleton. nih.gov

Metal Catalysis : Chiral metal complexes are widely used for asymmetric synthesis. A catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for constructing enantioenriched α-deuterated pyrrolidine derivatives, showcasing the power of metal-catalyzed approaches for creating specific stereocenters. rsc.org

| Asymmetric Strategy | Catalyst/Auxiliary | Key Transformation | Stereocontrol | Citation |

| Biocatalysis | Transaminase (TA) | Reductive amination of ω-chloroketone & cyclization | Access to both enantiomers, up to >99.5% ee | nih.govacs.org |

| Chiral Auxiliary | Chiral 2-silyloxypyrrole | Condensation with formyl cation equivalent | Good to excellent diastereocontrol at C-5 | documentsdelivered.comlookchem.com |

| Organocatalysis | Proline-derived catalysts | Asymmetric aldol and Mannich reactions | High enantioselectivity | mdpi.comnih.gov |

| Metal Catalysis | Cu(I) complex | H/D exchange and 1,3-dipolar cycloaddition | Excellent stereoselectivity | rsc.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. For the synthesis of substituted pyrrolidin-2-ones, key factors include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of N-functionalized pyrrolidinones via reductive amination of levulinic acid, it was found that using 3,3,3-trifluoroethanol (TFE) as a solvent significantly enhanced the reaction rate. researchgate.net The optimal conditions were determined to be 170 °C for 15 hours, achieving excellent yields. researchgate.net Similarly, in the synthesis of hydrazones from cyclic amines, it was discovered that slowly adding the amide reagent to a preheated solution of the amine at 55 °C in THF was optimal to prevent side reactions and maximize yield. acs.org The use of ultrasound irradiation has also been shown to improve reaction times and yields in the multicomponent synthesis of pyrrolin-2-ones, representing an optimization of energy input. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Synthesis of Pyrrolidin-2-ones

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. vjol.info.vn

Green Solvents and Catalysts : The use of ethanol as a green solvent and citric acid as a biodegradable, inexpensive catalyst has been reported for the synthesis of pyrrolin-2-one derivatives. vjol.info.vnrsc.org This approach avoids harmful organic reagents and solvents. rsc.org

Energy Efficiency : Ultrasound irradiation provides an energy-efficient alternative to conventional heating, often leading to shorter reaction times and cleaner reaction profiles. rsc.orgrsc.org

Photocatalysis : Visible light-mediated photocatalysis is an emerging sustainable strategy for synthesizing γ-lactams from readily available precursors, offering a milder and more environmentally friendly alternative to traditional methods. colab.wsresearchgate.net

Atom Economy : Multicomponent reactions are inherently atom-economical as they combine several starting materials into the final product in a single step, minimizing waste. acs.org

The application of these green principles, such as using biocatalysts or employing energy-efficient methods like sonication, is highly relevant for the sustainable synthesis of complex molecules like this compound. ontosight.ai

Advanced Spectroscopic and Crystallographic Investigations of 3,4,5 Trimethylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics of 3,4,5-Trimethylpyrrolidin-2-one

High-resolution NMR spectroscopy is an indispensable tool for determining the precise stereochemistry and conformational preferences of this compound. The presence of three stereocenters at positions C3, C4, and C5 gives rise to multiple possible diastereomers, each with a unique NMR fingerprint.

Multi-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) in Structural Analysis

A suite of multi-dimensional NMR experiments is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the relative stereochemistry of the methyl groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. sdsu.edu In this compound, COSY spectra would map the correlations between the protons on the pyrrolidine (B122466) ring (H3, H4, H5) and the protons of the attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is crucial for assigning the ¹³C signals of the pyrrolidin-2-one backbone and the methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is invaluable for connecting fragments of the molecule, for example, by showing correlations from the methyl protons to the carbons in the pyrrolidine ring, confirming their attachment points. It is also key in assigning quaternary carbons, such as the C2 carbonyl carbon, by observing correlations from nearby protons (e.g., H3 and H5). epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical assignment. wordpress.com By analyzing the cross-peaks between the methyl groups and the ring protons, the relative orientation (cis or trans) of the substituents can be determined. For instance, a strong NOE between the C4-methyl protons and the C3- or C5-methyl protons would suggest they are on the same face of the ring. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for a Stereoisomer of this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 (NH) | 7.5 (s, 1H) | - | C2, C5 | H5 |

| 2 (C=O) | - | 178.0 | - | - |

| 3 | 2.5 (m, 1H) | 45.0 | C2, C4, C5, C3-CH₃ | H4, C3-CH₃ |

| 4 | 1.8 (m, 1H) | 38.0 | C3, C5, C4-CH₃ | H3, H5, C4-CH₃ |

| 5 | 3.0 (m, 1H) | 55.0 | C2, C3, C4, C5-CH₃ | H4, C5-CH₃, NH |

| C3-CH₃ | 1.1 (d, 3H) | 15.0 | C2, C3, C4 | H3 |

| C4-CH₃ | 0.9 (d, 3H) | 12.0 | C3, C4, C5 | H4 |

| C5-CH₃ | 1.2 (d, 3H) | 18.0 | C4, C5 | H5, NH |

Temperature-Dependent NMR Studies for Conformational Equilibria

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Temperature-dependent NMR studies can provide insight into these conformational equilibria. frontiersin.org By acquiring NMR spectra at different temperatures, changes in chemical shifts, coupling constants, and NOE intensities can be monitored. bohrium.comnih.gov Such changes can indicate a shift in the equilibrium between different ring puckers. For molecules with significant conformational barriers, coalescence of signals might be observed as the temperature is raised, allowing for the calculation of the energy barriers between conformers. nih.gov

X-ray Crystallography and Solid-State Structural Characterization of Pyrrolidin-2-one Compounds

Unit Cell Parameters and Crystal Packing Analysis

Table 2: Illustrative Crystallographic Data for Various Pyrrolidin-2-one Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Ref. |

| (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone | C₁₂H₁₂BrNO | Monoclinic | P2₁/c | 11.595(4) | 8.325(1) | 20.452(4) | 8 | iucr.org |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone HCl·0.5H₂O | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | Monoclinic | P2₁/n | 11.2316(3) | 16.4883(4) | 18.9015(4) | 8 | nih.gov |

| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | C₁₃H₁₄ClNO₂ | Orthorhombic | P2₁2₁2₁ | 7.9109(3) | 11.4111(5) | 13.7845(6) | 4 | mdpi.com |

Hydrogen Bonding Networks and Intermolecular Interactions

The lactam functionality, with its N-H proton donor and C=O proton acceptor, is a prime site for hydrogen bonding. In the solid state, pyrrolidin-2-one derivatives typically form robust hydrogen-bonded networks. mdpi.com The most common motif involves the N-H of one molecule bonding to the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or centrosymmetric dimers. iucr.orgnih.gov These hydrogen bonds are a dominant force in the crystal packing, significantly influencing the physical properties of the solid, such as melting point and solubility. nih.gov Other weaker interactions, like C-H···O and π-π stacking (if aromatic rings are present), can also play a role in stabilizing the crystal lattice. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations of Pyrrolidin-2-one Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. psu.edue-bookshelf.de They are excellent for identifying functional groups and can provide information about molecular structure and bonding. researchgate.net

For this compound, the most characteristic vibrations would include:

N-H Stretch: A prominent band in the IR spectrum, typically appearing in the range of 3200-3400 cm⁻¹, characteristic of the lactam N-H group. The exact position can be sensitive to the extent of hydrogen bonding.

C-H Stretches: Bands appearing around 2850-3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the alkyl (methyl and ring) groups.

C=O Stretch: A very strong absorption in the IR spectrum, usually between 1680-1710 cm⁻¹ for a five-membered lactam ring. iucr.org This is one of the most diagnostic peaks for identifying the pyrrolidin-2-one core.

C-N Stretch and N-H Bend: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and contribute to the complex pattern of bands that is unique to the molecule.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C and C-H bonds of the alkyl framework often produce more intense signals in the Raman spectrum. kurouskilab.com Comparing the IR and Raman spectra can help in a more complete assignment of the vibrational modes. americanpharmaceuticalreview.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

| N-H Stretch | 3200 - 3400 | Strong, often broad | Medium | Position is sensitive to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Strong | From methyl and ring CH groups. |

| C=O Stretch (Lactam) | 1680 - 1710 | Very Strong | Medium-Weak | Diagnostic for the γ-lactam ring. |

| N-H Bend | 1500 - 1570 | Medium | Weak | Often coupled with other modes. |

| C-H Bend (CH₃, CH₂) | 1350 - 1470 | Medium | Medium | Found in the fingerprint region. |

| C-N Stretch | 1200 - 1300 | Medium | Weak | Part of the lactam structure. |

Characteristic Vibrational Modes of the Pyrrolidinone Ring System

The vibrational characteristics of the pyrrolidinone ring, a five-membered lactam, are well-defined and can be effectively studied using infrared (IR) and Raman spectroscopy. The presence of the amide group within a cyclic structure gives rise to several distinct vibrational modes.

The most prominent and widely analyzed vibrational feature of the pyrrolidinone ring is the carbonyl (C=O) stretching mode, often referred to as the amide I band. In γ-lactams like pyrrolidinone, this band typically appears in the region of 1650-1700 cm⁻¹. For instance, in polyvinylpyrrolidone (B124986) (PVP), which contains pyrrolidinone pendant groups, the C=O stretch is observed around 1660-1680 cm⁻¹. acs.orgresearchgate.net The exact frequency of this band is highly sensitive to the molecule's local environment, including hydrogen bonding. acs.org

Other significant vibrations include the C-N stretching mode, which is coupled with N-H bending in unsubstituted pyrrolidinones, and various CH₂ group vibrations (scissoring, wagging, twisting, and rocking) from the aliphatic part of the ring. The cyclic nature of the system restricts bond rotations, leading to well-defined spectral peaks. Due to the relatively low symmetry of the pyrrolidinone ring, a majority of its vibrational modes are active in both IR and Raman spectroscopy, although their intensities may differ significantly. acs.org In structurally related β-lactam rings, characteristic carbonyl stretches are identified at higher frequencies, often near 1780 cm⁻¹, with other ring vibrations also being Raman-active. nih.govnih.gov

Table 1: Characteristic Vibrational Modes for the Pyrrolidinone Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique(s) | Notes |

| C=O Stretch (Amide I) | 1650 - 1700 | IR, Raman | A strong, characteristic band for γ-lactams. Its position is sensitive to hydrogen bonding and substitution. acs.orgresearchgate.net |

| CH₂ Scissoring | ~1420 - 1490 | IR, Raman | Bending vibration of the methylene (B1212753) groups in the ring. |

| C-N Stretch | ~1250 - 1350 | IR, Raman | Can be coupled with other modes, such as N-H bending in unsubstituted lactams. |

| Ring Breathing/Stretching | Variable | Raman | Involves symmetric expansion and contraction of the entire ring structure. |

| CH₂ Wagging/Twisting | ~1100 - 1300 | IR | Vibrations of the methylene groups relative to the rest of the ring. |

Spectroscopic Signatures of Methyl Substituents

The introduction of methyl groups at the 3, 4, and 5 positions of the pyrrolidinone ring creates additional, distinct signals in vibrational and nuclear magnetic resonance (NMR) spectra. These signatures are crucial for confirming the presence and location of the alkyl substituents.

In vibrational spectroscopy (FTIR and Raman), methyl groups give rise to several characteristic C-H vibrations. These include:

Asymmetric and Symmetric C-H Stretching: These modes appear in the 2950-3000 cm⁻¹ region and are indicative of sp³-hybridized C-H bonds.

Asymmetric C-H Bending (Scissoring): This vibration typically occurs around 1450 cm⁻¹.

Symmetric C-H Bending (Umbrella Mode): This mode is found near 1375 cm⁻¹.

In NMR spectroscopy, which provides detailed information about the chemical environment of nuclei, methyl groups produce highly characteristic signals.

¹H NMR: The protons of a methyl group attached to a carbon atom typically resonate in the 0.9-1.5 ppm range. For 5-methyl-2-pyrrolidone, the methyl protons show a signal at approximately 1.23 ppm. chemicalbook.com The exact chemical shift and multiplicity (singlet, doublet, etc.) depend on the neighboring atoms and their stereochemistry.

¹³C NMR: The carbon atom of a methyl group is typically observed in the upfield region of the spectrum, usually between 10-30 ppm. Data for related trimethylated pyrrolidine structures helps in predicting these shifts. spectrabase.com

Table 2: General Spectroscopic Signatures for Methyl Substituents

| Spectroscopic Technique | Signature | Typical Range/Value | Notes |

| FTIR/Raman | C-H Stretching | 2950 - 3000 cm⁻¹ | Asymmetric and symmetric stretches of the methyl C-H bonds. |

| FTIR/Raman | C-H Bending | ~1450 cm⁻¹ and ~1375 cm⁻¹ | Asymmetric (scissoring) and symmetric (umbrella) bending modes, respectively. |

| ¹H NMR | Proton Chemical Shift | 0.9 - 1.5 ppm | The signal for the -CH₃ protons. The exact shift and splitting pattern depend on the local electronic and steric environment. chemicalbook.com |

| ¹³C NMR | Carbon Chemical Shift | 10 - 30 ppm | The signal for the -CH₃ carbon atom. |

Advanced Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Precise Molecular Formula Determination of Pyrrolidin-2-one Compounds

Advanced mass spectrometry (MS) is an indispensable tool for the structural characterization of pyrrolidin-2-one compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often paired with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provide comprehensive data on molecular weight, elemental composition, and fragmentation behavior. nih.govannexpublishers.coresearchgate.net

High-resolution mass spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. chemrxiv.org

Tandem mass spectrometry (MS/MS or MSⁿ) is used to elucidate fragmentation pathways. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation patterns of pyrrolidinone derivatives are often predictable. A common pathway for N-alkylated heterocycles involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. annexpublishers.cowvu.edu For pyrrolidin-2-ones, fragmentation can also involve the loss of the carbonyl group (as CO), cleavage of the ring, or loss of the alkyl substituents. For example, studies on related pyrrolidinophenone structures show that a primary fragmentation involves cleavage that results in a stable immonium cation, which often forms the base peak in the spectrum. annexpublishers.cowvu.edu The investigation of these fragmentation pathways provides a veritable "fingerprint" for the molecule, confirming the connectivity of its atoms and the positions of substituents.

Table 3: Predicted Fragment Ions for this compound in High-Resolution Mass Spectrometry

| Fragment Description | Proposed Structure / Loss | Predicted Exact Mass (m/z) |

| Molecular Ion [M]⁺ | [C₈H₁₅NO]⁺ | 141.1154 |

| Loss of Methyl Radical | [M - CH₃]⁺ | 126.0919 |

| Loss of Carbon Monoxide | [M - CO]⁺ | 113.1154 |

| Alpha-cleavage at C5-N | [C₇H₁₄N]⁺ (Immonium Ion) | 112.1126 |

| Loss of Propene (from ring fragmentation) | [M - C₃H₆]⁺ | 99.0681 |

| Base Pyrrolidinone Ring Fragment | [C₄H₄NO]⁺ (after loss of methyl groups) | 82.0293 |

Computational and Theoretical Investigations on 3,4,5 Trimethylpyrrolidin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction of Pyrrolidinone Derivatives

Density Functional Theory (DFT) has become a popular method for computational studies of molecules. researchgate.net It is instrumental in predicting the electronic structure and reactivity of pyrrolidinone derivatives. These calculations offer a theoretical framework to understand various molecular properties.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's reactivity; a smaller gap suggests higher reactivity. irjweb.com For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating the charge transfer occurring within the molecule. irjweb.com This type of analysis is crucial for understanding the electronic transitions and bioactivity of pyrrolidinone derivatives. irjweb.com

The energies of HOMO and LUMO also allow for the calculation of global reactivity descriptors like absolute electronegativity, absolute hardness, and the electrophilicity index. irjweb.com These parameters provide a deeper understanding of the molecule's stability and reactivity. irjweb.com

Table 1: Global Reactivity Descriptors

| Parameter | Formula |

|---|---|

| Absolute Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 |

| Absolute Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

This table outlines the formulas used to calculate key global reactivity descriptors from HOMO and LUMO energies. irjweb.comirjweb.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP map uses a color scale to represent different potential values on the molecular surface. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue and green regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

This analysis helps in understanding intermolecular interactions and recognizing the reactive sites of a molecule. irjweb.comresearchgate.net For example, in substituted 1,3,5-triazine (B166579) derivatives, MEP analysis identified nitrogen and carbonyl oxygen atoms as probable reaction centers. colab.ws

Predicted Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgwisc.edu These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. youtube.comyoutube.comyoutube.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on Pyrrolidinone Structures

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules, including conformational changes and the influence of the solvent environment. mdpi.com These simulations can provide detailed insights into the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com

For pyrrolidinone derivatives, MD simulations can be employed to explore their conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govresearchgate.net The choice of solvent can significantly impact the conformational preferences of a molecule. rsc.org MD simulations in explicit solvent models can reveal how different solvents, such as chloroform, DMSO, methanol, and water, influence the conformational equilibrium of pyrrolidinone structures. rsc.orgresearchgate.netresearchgate.net For instance, a peptide was shown to adopt a helical conformation in chloroform, while a mixture of other structures was observed in more polar solvents like DMSO and methanol. rsc.org These simulations are crucial for understanding how the surrounding environment modulates the structure and, consequently, the function of these compounds. mdpi.comsemanticscholar.org

Theoretical Studies on Reaction Mechanisms Involving Pyrrolidinone Compounds as Reactants or Intermediates

Computational chemistry offers a detailed view of reaction mechanisms at the molecular level, which is essential for optimizing experimental conditions and designing new synthetic routes. nih.gov DFT calculations are frequently used to explore the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

For reactions involving pyrrolidinone derivatives, theoretical studies can elucidate the mechanistic pathways. For example, the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an amine was investigated using DFT, revealing that the main product is formed through the pathway with the lowest activation energy. nih.gov These studies showed that kinetic control is more significant than thermodynamic control in determining the product distribution. nih.gov Such computational insights are invaluable for understanding the reactivity of pyrrolidinones and guiding the synthesis of new, functionalized derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidinone Analogs (Focus on molecular descriptors and theoretical models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed activity. researchgate.netnih.govwiley.com

For pyrrolidinone analogs, QSAR studies have been successfully applied to predict their biological activities, such as antiarrhythmic properties. nih.govresearchgate.net In one study, a QSAR model for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives explained up to 91% of the variance in antiarrhythmic activity. nih.gov The model incorporated molecular descriptors derived from quantum chemical calculations, highlighting the importance of parameters like topological charge indices and PCR (a descriptor related to molecular size and shape). nih.gov

The development of robust QSAR models involves several steps, including the calculation of a wide range of molecular descriptors, selection of the most relevant descriptors using statistical methods, and validation of the model to ensure its predictive power. wu.ac.th These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. github.commdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4,5-Trimethylpyrrolidin-2-one |

| Pyrrolidinone |

| Imidazole |

| 1,3,5-Triazine |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one |

This table lists the chemical compounds discussed in the article.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 3,4,5 Trimethylpyrrolidin 2 One

Nucleophilic and Electrophilic Reactivity of the Pyrrolidinone Ring

The pyrrolidin-2-one ring system embodies a unique combination of functional groups that dictate its reactivity. The presence of the nitrogen atom, the carbonyl group, and the saturated carbon framework allows for both nucleophilic and electrophilic interactions.

The nitrogen atom of the pyrrolidinone ring, as a secondary amine derivative, possesses a lone pair of electrons, making it a potential nucleophile and a base. nih.govacs.org However, its nucleophilicity is significantly attenuated compared to a typical secondary amine like pyrrolidine (B122466) because the lone pair can be delocalized by resonance with the adjacent carbonyl group. This amide resonance stabilizes the molecule but reduces the availability of the lone pair for external reactions. Despite this, the nitrogen can still participate in reactions under specific conditions. For instance, the hydrogen atom on the nitrogen is relatively active and can be removed by a base, allowing for substitution reactions such as N-alkylation with alkyl halides. chemicalbook.com

The ring itself can act as an electrophile under certain conditions. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. acs.org Furthermore, modern synthetic methods have enabled the functionalization of the α-carbon (the C5 position in this case) adjacent to the nitrogen. Redox-neutral methods using an oxidizing agent and a base can facilitate the α-arylation of substituted pyrrolidines, proceeding through an iminium ion intermediate that is highly electrophilic. nih.govnih.gov While the methyl group at C5 in 3,4,5-trimethylpyrrolidin-2-one presents a steric challenge, this position remains a potential site for electrophilic character upon activation. Additionally, strategies involving skeletal metalation have shown that the amide C–N bond in lactams can be selectively activated by Ni(0) complexes, leading to a formal carbonyl-to-nickel exchange and subsequent functionalization. nih.gov

Reactions Involving the Carbonyl Group of Pyrrolidin-2-ones

The carbonyl group is a primary site of reactivity in pyrrolidin-2-ones. It is susceptible to nucleophilic attack, a characteristic reaction of all carbonyl compounds. acs.orglibretexts.org The reactivity of the carbonyl carbon is influenced by both steric and electronic factors. libretexts.org In this compound, the methyl groups at the C3 and C5 positions may provide some steric hindrance to the approach of bulky nucleophiles.

Common reactions involving the lactam carbonyl include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the lactam to the corresponding cyclic amine. This deoxygenation can be achieved using strong reducing agents under harsh conditions, such as hydrogenation in the presence of a cobalt catalyst at high temperatures, which would yield 3,4,5-trimethylpyrrolidine. chemicalbook.com Milder methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a base, are also common for carbonyl reduction, although they are typically applied to ketones and aldehydes. unacademy.com

Addition of Nucleophiles: While the amide carbonyl is less reactive than that of ketones or aldehydes, it can still undergo addition reactions. youtube.com For instance, strong nucleophiles like organometallic reagents (e.g., Grignard reagents) can add to the carbonyl, though the reaction can be complex. In some cases, nucleophilic addition can be followed by ring-opening.

Hydrolysis: In the presence of strong acids or bases, the amide bond of the lactam can be hydrolyzed. This reaction involves nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon, leading to the opening of the ring to form the corresponding γ-amino acid. For this compound, hydrolysis would yield 4-amino-2,3-dimethylpentanoic acid. chemicalbook.com

The table below summarizes key reactions at the carbonyl group.

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Reduction (Deoxygenation) | H₂, Cobalt Catalyst, High Temp. | Cyclic Amine (Pyrrolidine) | chemicalbook.com |

| Hydrolysis (Ring-Opening) | Strong Acid or Base (e.g., H₃O⁺, OH⁻) | γ-Amino Acid | chemicalbook.com |

Transformations at the Alkyl Substituents of this compound

The three methyl groups on the pyrrolidinone ring are composed of saturated sp³-hybridized carbon atoms. While generally less reactive than the carbonyl or N-H groups, these C-H bonds can undergo transformation, typically through radical pathways or advanced C-H functionalization methods. wikipedia.orgsigmaaldrich.com

Potential transformations include:

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes and alkyl groups undergo substitution with halogens (e.g., Cl₂, Br₂). unacademy.comwikipedia.org This reaction proceeds via a chain mechanism involving halogen radicals. The methyl groups at the C3, C4, and C5 positions could all potentially be halogenated. The selectivity of the reaction depends on the halogen used; bromination is typically more selective than chlorination for the most stable radical intermediate. youtube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize alkyl groups, particularly those adjacent to activating features like aromatic rings (benzylic positions). youtube.com While the alkyl groups on the pyrrolidinone ring lack such activation, powerful, less selective oxidation conditions could potentially lead to their transformation into hydroxymethyl or carboxyl groups, though likely with competing reactions elsewhere on the molecule.

Directed C-H Functionalization: Modern synthetic chemistry has developed methods for the selective functionalization of seemingly unreactive C-H bonds. kaust.edu.saacs.org For N-heterocycles, reactions can be directed to the α-position (C5). For example, redox-neutral α-arylation of pyrrolidines has been achieved using a quinone monoacetal as an oxidant. nih.govnih.gov This proceeds via an iminium ion, and the reaction occurs at the less sterically hindered position. nih.gov Applying this to this compound would suggest potential functionalization at the C5-methyl group, although this would first require N-deprotonation and subsequent oxidation.

The table below outlines potential transformations for the alkyl groups.

| Transformation | Typical Reagents | Potential Product Feature | Reaction Type | Reference(s) |

| Halogenation | Cl₂ or Br₂, UV light/heat | Halogenated methyl group (e.g., -CH₂Br) | Free Radical | unacademy.comwikipedia.org |

| C-H Arylation | Quinone monoacetal, Base, Aryl nucleophile | Arylated α-methyl group | C-H Functionalization | nih.govnih.gov |

Photochemical and Thermal Transformations of Pyrrolidinone Derivatives

The application of heat or light can induce unique transformations in heterocyclic compounds. For pyrrolidinone derivatives, these reactions can involve decomposition, isomerization, or cycloadditions.

A key thermal reaction for the parent 2-pyrrolidinone (B116388) is decomposition at high temperatures (ca. 850 °C). nih.gov This process occurs via decarbonylation, where the carbonyl group is eliminated as carbon monoxide. Other products formed include ethene and hydrogen cyanide, suggesting a complex fragmentation pathway of the ring structure. nih.gov It is plausible that this compound would undergo a similar thermal decomposition, though the substitution pattern may influence the reaction temperature and the distribution of the resulting alkene products.

Photochemical reactions of related olefinic compounds often involve [2+2] cycloadditions or other pericyclic reactions. wikipedia.org While this compound is fully saturated, photochemical induction could potentially initiate radical reactions, similar to those seen in free-radical halogenation. researchgate.net Furthermore, studies on other cyclic systems show that light can be used to drive reversible ring-closing and ring-opening reactions, suggesting that under specific derivatization (e.g., introduction of a photosensitive group), the pyrrolidinone scaffold could be part of a molecular photoswitch. researchgate.netnih.gov

Proposed Reaction Mechanisms for Chemical Derivatization of this compound

The derivatization of this compound can proceed through several mechanistic pathways, depending on the reagents and conditions.

Nucleophilic Addition to the Carbonyl: This is a fundamental reaction mechanism for carbonyl compounds. acs.org

Base/Neutral Conditions: A strong nucleophile directly attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing electrons onto the oxygen to form a tetrahedral alkoxide intermediate. Subsequent protonation (e.g., by a solvent molecule) yields the final alcohol product. acs.org

Acidic Conditions: A weak nucleophile requires activation of the carbonyl group. An acid first protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. The weak nucleophile can then attack, forming the tetrahedral intermediate, which is subsequently deprotonated to give the product. youtube.com

Ring-Opening Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate. Instead of protonation, the ring opens by cleavage of the C-N bond, with the nitrogen acting as a leaving group to form an amide anion, which is then protonated. Under acidic conditions, the carbonyl is first protonated, followed by attack by water and subsequent steps leading to ring cleavage.

1,3-Anionic Cycloaddition: While relevant to the synthesis of pyrrolidines rather than their derivatization, the mechanism involves the reaction of a nucleophile (like an enolate or a carbanion from a Schiff base) with an α,β-unsaturated ketone (a chalcone). chemicalbook.comnih.gov This is typically a consecutive reaction involving the formation of an intermediate which then undergoes intramolecular cyclization to form the pyrrolidine ring. nih.gov

Radical Mechanisms: Transformations at the alkyl substituents would likely proceed via a radical chain mechanism. For free-radical halogenation, the process involves three key stages:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to form two halogen radicals. wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups to form an alkyl radical and H-X. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. wikipedia.org

Termination: Combination of any two radicals to form a stable molecule. wikipedia.org

Kinetic and Thermodynamic Aspects of Reactions Involving Pyrrolidinone Compounds

The outcome of chemical reactions involving the pyrrolidinone scaffold is governed by the principles of kinetics and thermodynamics. These factors determine not only the rate of a reaction but also the distribution of products when multiple pathways are possible. chadsprep.com

Kinetic vs. Thermodynamic Control: In many reactions, a choice between two or more products exists.

The kinetic product is the one that is formed fastest. Its formation proceeds through the transition state with the lowest activation energy (ΔG‡). Reactions under kinetic control are typically run at low temperatures and are irreversible. chadsprep.com

The thermodynamic product is the most stable product. Its formation is favored when the reaction is reversible, allowing equilibrium to be established. Reactions under thermodynamic control are usually run at higher temperatures, providing enough energy to overcome the activation barriers for all possible pathways and also the reverse reactions. chadsprep.com

For example, in the functionalization of the pyrrolidinone ring, different sites of attack (e.g., C3 vs. C5) could lead to different isomers. The product distribution would depend on whether the conditions favor the fastest-forming product (kinetic) or the most stable product (thermodynamic). DFT calculations on related systems have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. acs.org

Kinetic studies on the formation of pyrrolidines via 1,3-anionic cycloaddition have shown that the reaction rates are dependent on variables such as the nature of substituents (which affect electron density) and steric hindrance. chemicalbook.comnih.gov By studying the variation of reaction rates with temperature, Arrhenius parameters like the activation energy (Ea) can be determined, providing quantitative insight into the energy barriers of the reaction steps. nih.gov

Role of 3,4,5 Trimethylpyrrolidin 2 One in Advanced Organic Synthesis and Materials Science

3,4,5-Trimethylpyrrolidin-2-one as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The strategic placement of substituents in this compound makes it a potentially valuable chiral auxiliary or building block in asymmetric synthesis, a field dedicated to the selective synthesis of a specific enantiomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. iupac.org The auxiliary is then removed, having imparted its chirality to the target molecule.

The utility of pyrrolidin-2-one derivatives in this context is well-established. For instance, pyroglutamic acid, a 5-oxopyrrolidine-2-carboxylic acid, is a readily available and versatile building block for the synthesis of a wide range of chiral compounds. researchgate.net Similarly, C2-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries in various chemical transformations. nih.gov

While direct research on this compound as a chiral auxiliary is not widely documented, the principles governing the application of other substituted pyrrolidinones can be extrapolated. The stereocenters at positions 3, 4, and 5 of this specific compound could offer significant steric and electronic control in asymmetric reactions, potentially leading to high levels of diastereoselectivity. For example, in a cobalt-catalyzed asymmetric reductive coupling, a racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one was successfully used to synthesize sterically congested chiral amides with high enantioselectivity. acs.org This highlights the potential of substituted pyrrolidin-2-ones to control stereochemistry in complex reactions.

A new asymmetric approach toward 5-substituted pyrrolidin-2-one derivatives has been developed through the condensation of a chiral 2-silyloxypyrrole with formyl cation equivalents, achieving good to excellent stereocontrol. lookchem.com This methodology underscores the potential for creating chiral pyrrolidin-2-one structures that can serve as precursors to more complex chiral molecules.

Applications of Pyrrolidin-2-ones in the Synthesis of Complex Organic Molecules and Intermediates

Pyrrolidin-2-ones are fundamental building blocks in the synthesis of a wide array of complex organic molecules and valuable intermediates. chemicalbook.comorganic-chemistry.org Their rigid, five-membered ring structure and the presence of both a carbonyl group and a nitrogen atom provide multiple points for functionalization.

The synthesis of di- and trisubstituted pyrrolidin-2-ones can be achieved through the reaction of donor-acceptor cyclopropanes with amines, acting as 1,1-dinucleophiles. nih.gov These resulting substituted pyrrolidin-2-ones can then be utilized in subsequent reactions to construct various nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. nih.gov

Furthermore, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been synthesized through eco-friendly multicomponent reactions. nih.gov These derivatives can be further functionalized, for instance, by introducing acyl or aroyl groups at the 4-position, which then allows for subsequent reactions like nucleophilic additions. nih.gov The selective synthesis of either pyrrolidin-2-ones or 3-iodopyrroles from the same N-substituted piperidine (B6355638) substrates has also been demonstrated, with the reaction outcome being tunable by the choice of oxidant and additives. rsc.org This showcases the versatility of pyrrolidine-containing starting materials in accessing diverse heterocyclic structures.

The chemical reactivity of the pyrrolidin-2-one and 3-pyrrolin-2-one systems has been systematically explored, including addition, nucleophilic substitution, elimination, and reduction reactions, as well as the protection of the lactam nitrogen. researchgate.net This foundational knowledge is crucial for the strategic incorporation of the pyrrolidin-2-one motif into larger and more complex molecular architectures.

Coordination Chemistry of Pyrrolidin-2-ones: Ligand Properties and Metal Complex Formation

The coordination chemistry of pyrrolidin-2-one derivatives is a field of growing interest, driven by the potential applications of their metal complexes in catalysis and materials science. The nitrogen and oxygen atoms of the lactam functionality can act as donor atoms, allowing these molecules to function as ligands and form complexes with a variety of metal ions.

Chelation Behavior and Coordination Modes

Pyrrolidin-2-one derivatives can coordinate to metal centers in several ways. While the parent 2-pyrrolidinone (B116388) is a monodentate ligand, appropriately substituted derivatives can act as bidentate or even polydentate ligands, leading to the formation of stable chelate rings. For example, studies on mixed ligand complexes of 4-hydroxy-3-nitro-2H-chromen-2-one with pyrrolidine-2-carboxylic acid and Cu(II) or Zn(II) have shown that pyrrolidine-2-carboxylic acid coordinates to the metal ion. nih.gov

The coordination of thiosemicarbazone (TSC) derivatives, which can be synthesized to include a pyrrolidine (B122466) moiety, with metals like copper, zinc, and nickel has been extensively studied. researchgate.net The sulfur atom of the TSC acts as a soft donor site, facilitating complex formation. researchgate.net The specific substituents on the pyrrolidin-2-one ring can influence the electronic properties and steric environment of the donor atoms, thereby affecting the stability and geometry of the resulting metal complexes. The geometry of coordination complexes is dictated by factors such as the size and charge of the metal ion and the steric and electronic properties of the ligands. uci.edu

Catalytic Applications of Metal Complexes Derived from Pyrrolidin-2-ones

Metal complexes derived from pyrrolidin-2-one ligands have shown promise in various catalytic applications. For instance, copper complexes with bispidine ligands, which can incorporate a pyrrolidinone-like structure, have been used to catalyze aziridination reactions. mdpi.com Similarly, nickel(II) pre-catalysts with such ligands facilitate C-C bond formation. mdpi.com

Copper-catalyzed intramolecular C-H amination of N-fluoride amides using tris(pyrazolyl)borate ligands has been developed for the synthesis of pyrrolidines. acs.org This highlights the potential of copper complexes in facilitating challenging bond formations. Furthermore, iron chiral auxiliaries have been employed in the asymmetric synthesis of β-lactams, demonstrating the power of metal-ligand systems in controlling stereochemistry. iupac.org While specific catalytic applications of this compound metal complexes are not yet widely reported, the established catalytic activity of related pyrrolidin-2-one complexes suggests that this is a fertile area for future research.

Incorporation of Pyrrolidin-2-ones into Polymeric Materials

The incorporation of the pyrrolidin-2-one moiety into polymeric structures can impart unique and desirable properties to the resulting materials, such as enhanced polarity, water solubility, and thermal stability.

Polymerization Strategies Utilizing Pyrrolidinone Monomers

One of the most well-known polymers containing the pyrrolidinone ring is polyvinylpyrrolidone (B124986) (PVP), which is synthesized from the monomer N-vinylpyrrolidone. wikipedia.org PVP is a water-soluble polymer with a wide range of applications in medicine, as a food additive, and in various technical fields. wikipedia.org

Beyond N-vinylpyrrolidone, other pyrrolidin-2-one derivatives can be designed as monomers for polymerization. For instance, 2-(N-Acryloyloxy)ethylpyrrolidone has been polymerized via RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous solution polymerization to create well-defined homopolymers and stimulus-responsive diblock copolymers. acs.org This demonstrates a controlled radical polymerization technique to produce polymers with specific architectures and functionalities.

The ring-opening polymerization of 2-pyrrolidone itself can lead to the formation of polypyrrolidone, also known as nylon 4, a polymer with potential applications in textile fibers and film-forming materials. chemicalbook.com This polymerization can be initiated using catalysts such as alkali metals and their derivatives in the presence of an acyl activator. google.com Furthermore, chiral porous polymers based on pyrrolidine have been synthesized and utilized as heterogeneous organocatalysts for asymmetric reactions in water, showcasing the integration of chiral pyrrolidinone units into functional porous materials. rsc.org

Influence of Pyrrolidinone Units on Polymer Architecture and Properties

The incorporation of pyrrolidinone units, most notably N-vinyl-2-pyrrolidone (NVP), into polymer chains profoundly impacts their architecture and resulting properties. rsc.orgmdpi.comdur.ac.uk The presence of the polar lactam ring, with its amide group, imparts distinct characteristics to the resulting materials. dur.ac.uk

Polymers containing pyrrolidinone units often exhibit enhanced thermal stability. For instance, modifying a poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) matrix with pyrrolidone was found to increase its thermal resistance, raising the 5% weight loss temperature (T₅%) by approximately 30°C. mdpi.com The introduction of pyrrolidinone subunits also imparts hydrophilic characteristics, creating polymers with a balanced polarity suitable for applications like chromatography, where they can engage in specific polar interactions such as hydrogen bonding and dipole-dipole interactions. mdpi.com

The architecture of polymers containing pyrrolidinone can be precisely controlled. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of complex macromolecular architectures, including block copolymers with well-defined segments. dur.ac.uk The arrangement of pyrrolidinone-containing monomers—whether in statistical, block, or gradient copolymers—determines the final properties of the macromolecule. dur.ac.uk

The substitution pattern on the pyrrolidinone ring, such as the three methyl groups in this compound, would be expected to significantly modify these properties. The methyl groups would increase the steric bulk and hydrophobicity of the monomer unit compared to unsubstituted pyrrolidone or N-vinyl-2-pyrrolidone. This increased bulk would likely influence polymer chain packing and morphology, potentially lowering the glass transition temperature (Tg) by increasing free volume, although this can also be affected by polarity changes. The added hydrophobicity would alter the solubility profile of the polymer, making it less soluble in water compared to polymers derived from NVP.

Table 1: Influence of Pyrrolidinone Monomers on Polymer Properties

| Property | Influence of Pyrrolidinone Unit | Expected Influence of 3,4,5-Trimethyl Substitution |

|---|---|---|

| Polarity | Imparts hydrophilicity and balanced polarity. mdpi.com | Increased hydrophobicity due to methyl groups. |

| Thermal Stability | Generally improves thermal resistance. mdpi.com | May alter decomposition pathways due to steric hindrance. |

| Solubility | Enhances solubility in polar solvents, including water (e.g., PVP). wikipedia.org | Decreased aqueous solubility; increased solubility in less polar organic solvents. |

| Specific Interactions | Facilitates hydrogen bonding, dipole-dipole interactions. mdpi.com | Steric hindrance from methyl groups may affect the accessibility of the carbonyl group for hydrogen bonding. |

| Polymer Architecture | Monomer placement (statistical vs. block) dictates properties like self-assembly. dur.ac.uk | Steric hindrance could affect polymerization kinetics and the feasibility of creating high-molecular-weight polymers or specific architectures. |

Supramolecular Chemistry and Self-Assembly Involving Pyrrolidinone Derivatives

The pyrrolidinone ring is a valuable motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows pyrrolidinone derivatives to participate in the formation of well-ordered, non-covalent assemblies. Polyvinylpyrrolidone (PVP), for example, is known to act as a dispersant and shape-controlling agent in the self-assembly of nanoparticles, a role attributed to the polar nature of its pyrrolidinone side chains. wikipedia.org

The specific structure of this compound, particularly its stereochemistry, would play a critical role in directing self-assembly processes. The presence of a secondary amide (N-H) and a carbonyl group provides the necessary sites for forming intermolecular hydrogen bonds, which could lead to the formation of tapes, sheets, or other supramolecular polymers.

However, the three methyl groups introduce significant steric considerations. These groups would influence the packing of the molecules, potentially leading to the formation of more complex, three-dimensional chiral structures. The stereochemistry at the 3, 4, and 5 positions would dictate the specific geometry of the self-assembled structures, making enantiomerically pure samples of this compound interesting targets for creating chiral supramolecular materials. While direct studies on the self-assembly of this specific compound are lacking, research on other chiral pyrrolidines demonstrates their utility as building blocks in creating complex, functional architectures. mdpi.com

Biological and Biochemical Interactions of 3,4,5 Trimethylpyrrolidin 2 One at a Molecular Level

Molecular Recognition and Binding Mechanisms of Pyrrolidin-2-one with Biomolecules

The interaction of pyrrolidinone derivatives with biomolecules is governed by the principles of molecular recognition, where the specific three-dimensional structure and chemical properties of the compound dictate its binding affinity and selectivity for a biological target. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Pyrrolidinone derivatives have been identified as modulators of various enzymes through different mechanisms of action. The nature of this modulation depends on the specific derivative and the target enzyme. nih.gov

Enzyme Inhibition: A common mechanism is enzyme inhibition, where the pyrrolidinone derivative binds to the enzyme and reduces its activity. This can be reversible or irreversible. qmul.ac.uk In reversible inhibition, the inhibitor can dissociate from the enzyme, while in irreversible inhibition, a stable, often covalent, bond is formed. qmul.ac.uk

Diabetes-Related Enzymes: Certain pyrrolidine (B122466) derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates into glucose. nih.gov By inhibiting these enzymes, the compounds can help reduce glucose absorption in the intestines, which is a therapeutic strategy for managing diabetes. nih.gov The interaction with the enzyme's active site is crucial, and modifying the chemical structure of the derivatives can optimize their inhibitory potency and specificity. nih.gov

Kinases: The pyrrolidinone scaffold is found in inhibitors of various kinases, including salt-inducible kinases (SIKs). acs.orgacs.org For instance, a pyrrolidine-containing compound was found to inhibit SIK1, SIK2, and SIK3. acs.orgacs.org Further modifications, such as replacing the pyrrolidine ring with a piperidine (B6355638) ring, led to a threefold increase in activity against SIK2. acs.orgacs.org Kinase inhibitors often work by competing with ATP for its binding site on the enzyme, thereby preventing the phosphorylation of target substrates.

Enzyme Kinetics: The study of enzyme kinetics, often described by the Michaelis-Menten model, is fundamental to understanding how these compounds work. libretexts.orgwikipedia.org This model explains how the reaction rate depends on the concentrations of the enzyme and its substrate. libretexts.org Kinetic parameters such as the Michaelis constant (Km), which represents the substrate concentration at half the maximum velocity (Vmax), and the catalytic constant (kcat), can be determined to characterize the efficiency of the enzyme and the potency of the inhibitor. wikipedia.org For example, a series of pyrrolidine derivatives were developed as Mcl-1 protein inhibitors, with one compound showing a Ki (inhibition constant) of 0.53μM. nih.gov

Table 1: Examples of Enzyme Modulation by Pyrrolidinone Derivatives

| Derivative Class | Target Enzyme(s) | Mechanism of Action | Investigated For | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | α-amylase, α-glucosidase | Inhibition | Diabetes | nih.gov |

| Pyrido[3,4-b]pyrazine Derivatives | Salt-Inducible Kinases (SIK1, SIK2, SIK3) | Inhibition | Autoimmune/Inflammatory Diseases | acs.orgacs.org |

| Pyrrolidine Derivatives | Myeloid cell leukemia sequence 1 (Mcl-1) | Inhibition | Cancer | nih.gov |

While direct studies on 3,4,5-trimethylpyrrolidin-2-one are scarce, related pyrrolidinone structures show significant interactions with various receptor proteins. Molecular docking simulations are often used to predict and analyze these interactions. nih.govresearchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): Phenylpiracetam, a well-known pyrrolidinone derivative, interacts with certain nAChRs. wikipedia.org This interaction is thought to contribute to its nootropic and stimulant effects.

Dopamine (B1211576) Transporter (DAT): The (R)-enantiomer of phenylpiracetam has been identified as a selective dopamine reuptake inhibitor, meaning it binds to DAT and blocks the reabsorption of dopamine, increasing its concentration in the synapse. wikipedia.org

Sigma σ₁ Receptor: The derivative methylphenylpiracetam acts as a positive allosteric modulator of the sigma σ₁ receptor, a unique intracellular protein involved in cellular signaling and function. wikipedia.org

Anti-apoptotic Proteins: Pyrrolidine derivatives have been designed to target and inhibit anti-apoptotic proteins like Mcl-1. nih.gov These proteins are crucial for cell survival, and their inhibition can induce apoptosis (programmed cell death) in cancer cells. Molecular docking simulations for these derivatives help visualize their binding within the protein's hydrophobic pocket. nih.gov

Structural Biology of Pyrrolidinone-Biomolecule Complexes (e.g., X-ray Co-crystallography, Cryo-EM)

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for visualizing the precise, three-dimensional interactions between small molecules and their biological targets. nih.govfrontiersin.org These methods provide high-resolution data on binding modes, conformational changes, and the specific atomic contacts that stabilize the complex. nih.govspringernature.com

Although a specific crystal structure for this compound complexed with a biomolecule is not publicly available, the methodology has been applied to related compounds. For example, the structure of the SIK3 protein was used to guide the design of new pyridine (B92270) derivatives based on an overlay with existing pyrrolidine-containing inhibitors. acs.org This structure-based drug design approach relies heavily on crystallographic data to optimize ligand binding and improve pharmacological properties. nih.gov

Crystallization of pyrrolidone carboxyl peptidase from a hyperthermophilic archaeon has also been reported, demonstrating that enzymes interacting with pyrrolidone-related structures are amenable to structural studies. exeter.ac.uk The process involves generating a detailed electron density map from X-ray diffraction patterns, which is then interpreted to build an atomic model of the protein-ligand complex. nih.gov Such models are crucial for understanding structure-activity relationships and for the rational design of more potent and selective molecules. acs.org

Interrogation of Biochemical Pathway Modulation by Pyrrolidinone Derivatives at the Molecular Level

The interaction of a pyrrolidinone derivative with a single enzyme or receptor can have cascading effects on entire biochemical and signaling pathways.

Metabolic Pathways: N-methyl-2-pyrrolidone (NMP), a structurally related compound, is metabolized in humans into several other compounds, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov Understanding this metabolic pathway is crucial for assessing the compound's biological activity and clearance. nih.gov

Inflammatory Signaling Pathways: By inhibiting SIKs, certain pyrrolidinone derivatives can modulate pro-inflammatory and immunoregulatory pathways. acs.org SIKs are involved in regulating the production of cytokines, which are key signaling molecules in the immune system. Inhibition of SIK2 and SIK3 has been shown to modulate cytokine levels, representing a potential therapeutic strategy for inflammatory diseases. acs.orgacs.org

Glucose Metabolism: As mentioned, pyrrolidine-based compounds that inhibit α-amylase and α-glucosidase directly impact the pathway of carbohydrate digestion and glucose absorption. nih.gov This modulation is a key mechanism for controlling blood sugar levels. nih.gov

Apoptosis Pathway: Inhibitors of the Mcl-1 protein directly engage the intrinsic apoptosis pathway. nih.gov By blocking Mcl-1, these compounds allow pro-apoptotic proteins to initiate the caspase cascade, leading to programmed cell death, a critical pathway in cancer therapy. nih.gov

Interaction with Nucleic Acids and Membrane Lipids (Mechanistic studies)

The interaction of small molecules with nucleic acids (DNA, RNA) and the lipids that form cell membranes is a critical area of study, often relevant to a compound's mechanism of action and its bioavailability.

Interaction with Nucleic Acids: While direct interaction of pyrrolidinone derivatives with nucleic acids is not extensively documented in the provided search results, the general mechanisms involve intercalation (inserting between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Such interactions can potentially interfere with DNA replication or transcription.

Interaction with Membrane Lipids: The cell membrane is the initial point of contact for many drugs. Molecular dynamics (MD) simulations and biophysical techniques like differential scanning calorimetry (DSC) are used to study these interactions. nih.govmdpi.com A drug's ability to permeate or disrupt the lipid bilayer depends on its chemical properties, such as lipophilicity and the distribution of polar and non-polar regions. mdpi.com Some compounds can intercalate within the bilayer, altering its thickness and fluidity, while others may form pores or micelles, leading to membrane lysis. nih.gov For instance, mechanistic studies on antimicrobial lipids have detailed how they disrupt bacterial membranes, providing a model for how other amphiphilic molecules might behave. nih.gov The interaction of a drug with membrane components like cholesterol can also be critical, as shown in studies with natural products like digitonin. researchgate.net The specific interaction of this compound with lipid membranes would depend on its physicochemical properties, which would determine its location and orientation within the bilayer. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidin-2-one |

| N-methyl-2-pyrrolidone (NMP) |

| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) |

| N-methylsuccinimide (MSI) |

| 2-hydroxy-N-methylsuccinimide (2-HMSI) |

| Phenylpiracetam (4-phenylpiracetam) |

| Methylphenylpiracetam |

| GLPG4876 |

| GLPG3970 |

| GLPG4970 |

| Gossypol |

Synthesis and Characterization of Structural Analogs and Derivatives of 3,4,5 Trimethylpyrrolidin 2 One

Design Principles for Modifying the Pyrrolidin-2-one Scaffold

The five-membered pyrrolidin-2-one ring is considered a "privileged scaffold" due to its frequent appearance in successful drug candidates. nih.govnih.gov Several key features make it an attractive and versatile template for designing new molecules.

Three-Dimensionality : The saturated, sp³-hybridized carbon atoms of the pyrrolidine (B122466) ring provide a non-planar structure. This feature, often described as "pseudorotation," allows for an enhanced exploration of three-dimensional chemical space compared to flat, aromatic rings. nih.gov This is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.

Multiple Functionalization Points : The pyrrolidin-2-one core offers several sites for chemical modification. The hydrogen on the lactam nitrogen is relatively active and can be substituted, while the carbon atom alpha to the carbonyl group (C3) can be deprotonated to form an enolate, enabling the introduction of various electrophiles. nih.govchemicalbook.com

Design principles for modifying the 3,4,5-trimethylpyrrolidin-2-one scaffold focus on systematically altering its substituents to modulate properties such as solubility, polarity, and steric profile. Strategies include replacing the methyl groups with other alkyl or functional groups, altering the stereochemistry at the C3, C4, and C5 positions, and introducing substituents on the lactam nitrogen. researchgate.net These modifications are guided by the desired outcome, whether it be enhancing biological activity or tailoring polymer properties.

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel derivatives based on the this compound structure can be achieved through various established and modern organic chemistry methodologies. These approaches generally fall into two categories: building the ring system from acyclic precursors or modifying a pre-existing pyrrolidin-2-one core. nih.gov

Key synthetic strategies include:

Lactamization of γ-Amino Acids : The classical approach involves the cyclization of a γ-amino acid precursor. wikipedia.org To create a 3,4,5-trimethyl derivative, one would require a correspondingly substituted γ-amino butyric acid.

[3+2] Cycloaddition Reactions : A powerful method for constructing densely substituted pyrrolidine rings is the 1,3-dipolar cycloaddition between an azomethine ylide and a substituted alkene. acs.orgchemistryviews.org By carefully selecting the components, one can control the substitution pattern and stereochemistry of the resulting pyrrolidin-2-one, allowing for the synthesis of various analogs.

Cascade Reactions : Modern one-pot methodologies, such as the Smiles-Truce rearrangement, can construct polyfunctionalized pyrrolidinone scaffolds from simple, commercially available starting materials like arylsulfonamides and activated cyclopropanes. nih.gov

Functionalization of the Pyrrolidin-2-one Ring : A pre-formed pyrrolidin-2-one can be modified. The lactam nitrogen can be alkylated or acylated after deprotonation with a base. chemicalbook.com Furthermore, the α-carbon (C3) can be functionalized by generating an enolate and reacting it with an electrophile. scispace.com

The following table summarizes selected synthetic methodologies applicable to the formation of substituted pyrrolidin-2-one derivatives.

| Methodology | Description | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the five-membered ring. | High control over regio- and stereoselectivity; allows for dense substitution. | acs.orgchemistryviews.org |

| Lactamization | Cyclization of γ-amino acids or amination of γ-butyrolactones. | Classic, robust method; suitable for large-scale synthesis. | researchgate.netwikipedia.orgresearchgate.net |

| Smiles-Truce Cascade | A one-pot reaction involving nucleophilic ring-opening of a cyclopropane (B1198618), aryl transfer, and lactam formation. | Operationally simple, metal-free, and builds complexity quickly. | nih.gov |

| Ring Contraction | Selective reactions of N-substituted piperidines that result in the formation of pyrrolidin-2-ones. | Provides an alternative route from six-membered rings to five-membered lactams. | rsc.org |

Structure-Reactivity Relationships within the Pyrrolidin-2-one Analog Series

The chemical reactivity of the pyrrolidin-2-one scaffold is intrinsically linked to its structure, with substituents playing a critical role in modulating this reactivity.

Acidity of N-H and α-C-H Protons : The lactam nitrogen proton is acidic enough to be removed by common bases, facilitating N-functionalization. chemicalbook.com The acidity of the protons on the carbon alpha to the carbonyl (C3) is enhanced by the electron-withdrawing nature of the carbonyl group. This effect can be further amplified by placing an electron-withdrawing group on the lactam nitrogen, such as a tert-butoxycarbonyl (Boc) group, which makes the α-protons more susceptible to deprotonation and subsequent reaction with electrophiles. scispace.com

Ring Strain : The five-membered γ-lactam ring possesses a degree of ring tension that makes it more reactive in certain reactions, such as iodination, compared to less-strained six-membered δ-lactams. scispace.comresearchgate.net